Methyl 4-methyl-6-(piperazin-1-yl)nicotinate
Description
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position, a methyl substituent at the 4-position, and a piperazine ring at the 6-position of the pyridine scaffold. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine-containing molecules, which are often utilized as bioisosteres or functional moieties in drug design.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-methyl-6-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-11(15-5-3-13-4-6-15)14-8-10(9)12(16)17-2/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
WEHIWNQBISSZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The SNAr approach involves displacing a halogen atom (typically chlorine) at the 6-position of a pre-functionalized nicotinate ester with piperazine. Methyl 6-chloronicotinate serves as the primary precursor, where the electron-withdrawing ester group at position 3 activates the ring for substitution.
-
Reactants : Methyl 6-chloronicotinate (1.0 equiv), piperazine (1.2–2.0 equiv).
-
Solvent : Dimethoxyethane (DME) or acetonitrile.
-
Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
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Catalyst : Palladium(II) chloride (PdCl₂, 3–7 mol%) or no catalyst for thermal SNAr.
-
Conditions : 60–80°C for 3–4 hours under inert atmosphere.
Example :
Key Optimization Studies
-
Catalyst Screening : PdCl₂ outperformed other catalysts (e.g., Pd(OAc)₂) in reducing side products.
-
Solvent Impact : DME provided higher yields (85%) compared to acetonitrile (72%) due to better solubility of intermediates.
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Temperature : Reactions at 80°C completed in 3 hours versus 6 hours at 60°C.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
This method employs a palladium catalyst to couple aryl halides with amines under milder conditions.
-
Reactants : Methyl 6-chloronicotinate (1.0 equiv), piperazine (1.5 equiv).
-
Catalyst System : PdCl₂(dppf) (5 mol%), Xantphos ligand (10 mol%).
-
Solvent : Toluene or DME.
-
Base : Cs₂CO₃.
-
Conditions : 100°C for 12–20 hours.
Example :
Comparative Analysis
| Parameter | SNAr (Thermal) | SNAr (Pd-Catalyzed) | Buchwald-Hartwig |
|---|---|---|---|
| Yield | 60–75% | 72–89% | 90–95% |
| Reaction Time | 6–12 hours | 3–4 hours | 12–20 hours |
| Catalyst Cost | None | Moderate | High |
| Byproduct Formation | 10–15% | 5–8% | <5% |
Alternative Pathways
Reductive Amination
A less common method involves reductive amination of methyl 6-amino-4-methylnicotinate with formaldehyde and piperazine.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Reduced forms of the nicotinate ester.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is primarily explored for its therapeutic potential in treating various neurological disorders. The presence of the piperazine ring enhances its binding affinity to biological targets, making it a candidate for drug development.
- Case Study : Research indicates that derivatives of this compound exhibit promising results as ligands for neurotransmitter receptors, potentially modulating neurotransmitter levels and receptor activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains, particularly Mycobacterium tuberculosis.
- Data Table: Antimicrobial Activity
| Bacterial Strain | IC50 (μM) |
|---|---|
| Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 |
| Staphylococcus aureus | 5.00 - 10.00 |
| Escherichia coli | 8.00 - 12.00 |
The mechanism of action is believed to involve interference with essential biochemical pathways critical for microbial survival.
Biological Studies
The compound serves as a valuable tool in biological studies, particularly in enzyme inhibition and receptor binding assays.
- Example Application : It has been utilized in studies investigating the inhibition of specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
Industrial Applications
In addition to its research applications, this compound is also utilized in industrial settings for the synthesis of specialty chemicals and materials. Its unique chemical properties enable it to serve as an intermediate in the production of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This can result in various biological effects, including changes in neurotransmitter levels and receptor activation .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate and Analogous Compounds
Structural and Functional Differences
- Piperazine vs. The carboxylic acid analog (CAS 132521-70-1) exhibits higher polarity, reducing bioavailability compared to the ester form.
- Ester vs. Aldehyde Functionality : The aldehyde group in 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinaldehyde (CAS 1355220-08-4) offers a reactive site for Schiff base formation, whereas the methyl ester in the target compound provides metabolic stability .
- Halogenation Effects : Chlorine or bromine substituents (e.g., Methyl 6-chloronicotinate, 5-Bromo Methyl Nicotinate) increase molecular weight and alter electronic properties, favoring applications in Suzuki-Miyaura couplings .
Physicochemical Properties
- Lipophilicity : The methyl ester group in the target compound significantly increases logP compared to carboxylic acid analogs, aiding blood-brain barrier penetration .
- Thermal Stability : The ethylpiperazine derivative (CAS 1355220-08-4) has a high boiling point (~399°C), attributed to stronger intermolecular interactions from the aldehyde and piperazine groups .
Biological Activity
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate (CAS Number: 132521-70-1) is a chemical compound characterized by its unique molecular structure, which includes a nicotinic acid derivative and a piperazine moiety. This combination has significant implications for its biological activity and pharmacological properties. The compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_{4}O_2, with a molecular weight of approximately 221.26 g/mol. The presence of the piperazine ring is notable as compounds containing this structure are often associated with diverse pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects.
Pharmacological Properties
This compound has been studied for its interaction with various biological targets. Molecular docking studies indicate that it may exhibit binding affinity to nicotinic acetylcholine receptors (nAChRs), which are integral to neurotransmission and are implicated in several neurological disorders. The compound's structural attributes suggest potential efficacy in modulating cholinergic signaling pathways, making it a candidate for further investigation in neuropharmacology.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, analogs of this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 32 µg/mL, indicating moderate antibacterial efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 6-(1H-Imidazol-1-yl)nicotinic acid | 216955-75-8 | 0.86 | Contains an imidazole ring instead of piperazine |
| Methyl 6-(4-methylpiperazin-1-yl)nicotinate | 132144-03-7 | 0.73 | Lacks the methyl group at position four |
| (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | 1057682-03-7 | 0.67 | Contains a nitrile group which may affect reactivity |
This table illustrates how this compound stands out due to its specific combination of functional groups, potentially conferring distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Antimicrobial Studies : Research on piperazine derivatives has shown promising results against various microbial strains. For example, a study demonstrated that certain piperazine-based compounds exhibited significant antibacterial activity with MIC values as low as 16 µg/mL against Bacillus subtilis and Staphylococcus epidermidis .
- Neuropharmacological Implications : The interaction of piperazine-containing compounds with nAChRs suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that modulate cholinergic signaling may enhance cognitive function or provide neuroprotective effects .
- Anthelmintic Activity : Some derivatives have also been evaluated for their anthelmintic properties, showing effectiveness against earthworm species used as models for testing . This highlights the versatility of piperazine derivatives in addressing various biological challenges.
Q & A
Q. What are the common synthetic routes for Methyl 4-methyl-6-(piperazin-1-yl)nicotinate, and what critical steps ensure high yield?
The synthesis typically involves coupling a piperazine moiety to a substituted nicotinate scaffold. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during coupling to avoid side reactions .
- Nucleophilic Substitution : React methyl 6-chloronicotinate with 1-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate displacement .
- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol to isolate the product . Yield optimization requires strict temperature control (80–100°C) and anhydrous conditions to prevent hydrolysis of the ester group .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substitution (e.g., piperazine at C6, methyl at C4) via coupling patterns and chemical shifts .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry validates purity (>95%) and molecular ion ([M+H]⁺) .
- IR Spectroscopy : Detects ester C=O stretching (~1700 cm⁻¹) and piperazine N-H vibrations (~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
- Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) via fluorescence-based ADP-Glo™ assays to identify target engagement .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) evaluate affinity due to the piperazine group’s interaction with GPCRs .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Structural Reanalysis : Perform X-ray crystallography to confirm regiochemistry, as positional isomers (e.g., piperazine at C5 vs. C6) may exhibit divergent activities .
- Dose-Response Validation : Replicate assays across multiple cell lines (primary vs. immortalized) to rule out cell-type-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed nicotinic acid derivatives) that may contribute to off-target effects .
Q. What strategies optimize the regioselectivity of piperazine substitution in this compound synthesis?
- Directed Metalation : Employ lithiation at C6 using LDA (lithium diisopropylamide) in THF at −78°C, followed by quenching with 1-methylpiperazine to ensure C6 selectivity .
- Microwave-Assisted Synthesis : Reduce reaction times (<1 hour) and improve regioselectivity via controlled dielectric heating (e.g., 150°C, 300 W) .
- Catalytic Systems : Use CuI/1,10-phenanthroline catalysts for Ullmann-type coupling, enhancing C–N bond formation efficiency .
Q. How do electronic effects of the methyl and piperazine groups influence the compound’s reactivity in further derivatization?
- Methyl Group (C4) : Electron-donating effect stabilizes the pyridine ring, reducing electrophilic substitution at C4 but facilitating nucleophilic attack at C2/C6 .
- Piperazine (C6) : The amine lone pair increases electron density at C5, enabling functionalization (e.g., bromination or Suzuki-Miyaura coupling) for SAR studies .
- Ester Hydrolysis : Under basic conditions (NaOH/MeOH), the methyl ester converts to a carboxylic acid, altering solubility and enabling amide coupling for prodrug development .
Methodological Guidance for Data Contradictions
Q. Why do studies report conflicting results on the compound’s pro-inflammatory vs. anti-inflammatory effects?
- Concentration Dependency : Test a wider concentration range (nM–mM), as low doses may activate prostaglandin pathways (pro-inflammatory), while high doses induce receptor desensitization .
- Species Variability : Compare human primary cells (e.g., PBMCs) with rodent models to address interspecies differences in receptor expression .
- Endpoint Selection : Use multiplex cytokine profiling (Luminex®) instead of single-analyte ELISAs to capture broader immune modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
